molecular formula C42H54N8O3 B1193130 6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide CAS No. 2225938-17-8

6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide

Cat. No. B1193130
CAS RN: 2225938-17-8
M. Wt: 718.947
InChI Key: WQIQJFXBAJJKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

First-in-class EZH2 selective degrader that effectively reduces EZH2 levels in cells
MS1943 is a first-in-class EZH2 selective degrader that effectively reduces EZH2 levels in cells.

Scientific Research Applications

Cancer Therapy

MS1943 is a proteolysis-targeting chimera (PROTAC) that induces the degradation of enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase associated with the epigenetic silencing of genes that suppress tumor growth . By degrading EZH2, MS1943 can inhibit the proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC) models. It has shown efficacy in reducing tumor volume in mouse xenograft models when administered at specific dosages .

Epigenetic Research

As an EZH2 inhibitor, MS1943 has applications in the study of epigenetics. It can be used to investigate the role of histone methylation in gene expression and the development of various diseases . Researchers can utilize MS1943 to explore the consequences of EZH2 inhibition on the epigenetic landscape of cells, providing insights into the mechanisms of epigenetic regulation.

Protein Degradation Studies

MS1943 serves as a tool for studying the ubiquitin-proteasome system (UPS), which is responsible for protein degradation within cells . By targeting specific proteins for degradation, researchers can understand the role of the UPS in cellular processes and disease states, including cancer and neurodegenerative diseases.

Drug Development

The compound’s selective inhibition of EZH2 over EZH1 and other kinases makes it a valuable lead compound in drug development . Its specificity and potency provide a starting point for the design of new drugs that can target EZH2 with minimal off-target effects.

Unfolded Protein Response Pathway

MS1943 has been shown to induce the activation of the unfolded protein response (UPR) pathway in TNBC cells . This pathway is crucial for maintaining cellular homeostasis and can be a target for therapeutic intervention in diseases characterized by protein misfolding and aggregation.

Molecular Biology Research

In molecular biology, MS1943 can be used to dissect the complex interactions between proteins and DNA. It can help in understanding the molecular mechanisms by which EZH2 influences gene expression and chromatin structure .

Neurodegenerative Disease Models

Given the role of protein aggregation in neurodegenerative diseases, MS1943’s ability to modulate the UPS and UPR pathways may provide insights into potential treatments for conditions like Alzheimer’s and Parkinson’s disease .

Cell Biology Education

MS1943 can also be used as an educational tool in cell biology to demonstrate the principles of protein degradation, epigenetics, and cell signaling pathways. It provides a practical example of how small molecules can have profound effects on cellular function .

properties

IUPAC Name

6-[6-[4-[2-[[2-(1-adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54N8O3/c1-26(2)50-37-18-33(17-34(36(37)25-46-50)40(52)45-24-35-27(3)13-28(4)47-41(35)53)32-5-6-38(44-23-32)49-11-9-48(10-12-49)8-7-43-39(51)22-42-19-29-14-30(20-42)16-31(15-29)21-42/h5-6,13,17-18,23,25-26,29-31H,7-12,14-16,19-22,24H2,1-4H3,(H,43,51)(H,45,52)(H,47,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIQJFXBAJJKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CC67CC8CC(C6)CC(C8)C7)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide
Reactant of Route 3
6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide
Reactant of Route 4
6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide
Reactant of Route 6
6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide

Q & A

Q1: What is the mechanism of action of MS1943?

A1: MS1943 functions as a PROTAC (Proteolysis-targeting chimera), specifically targeting Enhancer of zeste homolog 2 (EZH2) for degradation. [, , ]. Unlike traditional EZH2 inhibitors that block the enzyme's methyltransferase activity, MS1943 facilitates the degradation of the EZH2 protein itself, leading to a more complete suppression of its function [].

Q2: How does MS1943 compare to existing EZH2 inhibitors in terms of efficacy against lymphoma cells?

A2: Studies demonstrate that MS1943 exhibits superior efficacy compared to the FDA-approved EZH2 inhibitor Tazemetostat in inhibiting the proliferation of lymphoma cells, particularly in B-cell lymphoma models [, ]. This enhanced efficacy is attributed to MS1943's ability to degrade EZH2, as opposed to merely inhibiting its enzymatic activity [].

Q3: Has MS1943 shown any synergistic effects when combined with other anti-cancer agents?

A3: Research suggests a strong synergistic effect when MS1943 is combined with Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor [, ]. This combination resulted in significantly enhanced cytotoxicity in B-cell lymphoma cells compared to either drug alone []. The combined treatment induced apoptosis through the miR29b-mediated p53 upregulated pathway and increased necroptotic cell death [].

Q4: Are there any specific types of lymphoma where MS1943 has shown particular promise?

A4: Preclinical studies indicate promising results for MS1943 in Burkitt's lymphoma [, ]. The combination of MS1943 with Ibrutinib proved to be more effective than Tazemetostat and Ibrutinib in suppressing the proliferation of Burkitt's lymphoma cells []. Furthermore, MS1943 in combination with Lapatinib, an EGFR/HER2 inhibitor, demonstrated potential against Burkitt’s lymphoma cells by inducing apoptosis and cell cycle arrest [].

Q5: What are the potential advantages of targeting EZH2 degradation as a therapeutic strategy in lymphoma?

A5: Targeting EZH2 degradation offers several potential advantages over traditional enzyme inhibition. By completely removing EZH2, the approach may overcome resistance mechanisms associated with residual enzymatic activity [, ]. This approach has the potential to provide a more durable response and improve treatment outcomes in lymphoma patients.

Q6: What is the current state of research on MS1943, and are there any ongoing clinical trials?

A6: Currently, research on MS1943 is primarily preclinical, focusing on understanding its mechanism of action, efficacy, and potential synergistic effects with other anti-cancer agents. While no clinical trials are specifically mentioned in the provided research, the promising preclinical data strongly suggest the potential of MS1943 as a therapeutic agent for further investigation in clinical settings.

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